
4-Chloro-2-(trifluoromethoxy)phenylacetic acid
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a derivative of phenylacetic acid and is characterized by its trifluoromethoxy group (-OCF3) attached to the benzene ring . It is commonly used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is C9H6ClF3O3 . The molecular weight is 254.59 .Chemical Reactions Analysis
4-Chloro-2-(trifluoromethoxy)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a white crystalline powder . It is soluble in organic solvents such as methanol, ethanol, and acetonitrile but is insoluble in water . This chemical compound is stable under normal conditions and does not react with air, light, or moisture .Wissenschaftliche Forschungsanwendungen
Crystallography
4-Chloro-2-(trifluoromethoxy)phenylacetic acid: has been utilized in crystallography to determine the crystal structure of related compounds. For instance, its analog was used to elucidate the crystal structure of a pyrimidine derivative, which is crucial for understanding the molecular geometry and interactions within the crystal lattice .
Medicinal Chemistry
This compound serves as a building block in medicinal chemistry. It is particularly valuable in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) , antidiabetic agents , and antihypertensive agents . Its role in drug design is attributed to its ability to interact with different biological targets due to the presence of the trifluoromethoxy group .
Agrochemical Synthesis
The trifluoromethoxy phenylacetic acid framework is also significant in the synthesis of agrochemicals. These compounds can be tailored to produce herbicides and pesticides with specific properties, such as increased potency or reduced environmental impact .
Steroid Sulfatase Inhibition
In the field of biochemistry, this compound has been reported to be a precursor in the synthesis of steroid sulfatase inhibitors . These inhibitors are potential therapeutic agents for hormone-dependent diseases, including certain types of cancer .
Safety and Hazards
Wirkmechanismus
- Phenylacetate esterases found in human liver cytosol and plasma hydrolyze phenylacetate, which shares some structural features with our compound . These esterases may play a role in metabolizing our compound.
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNWWQZKBHZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






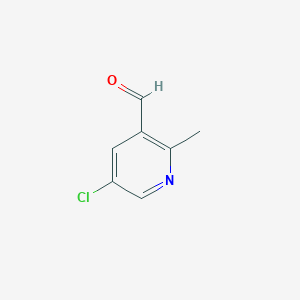
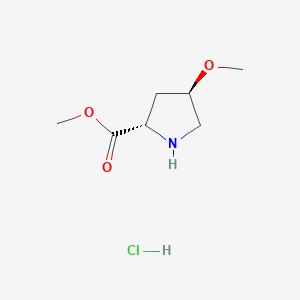

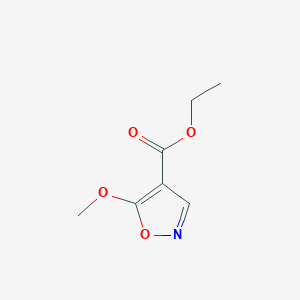
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
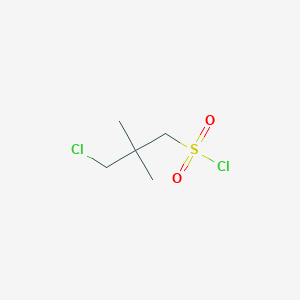
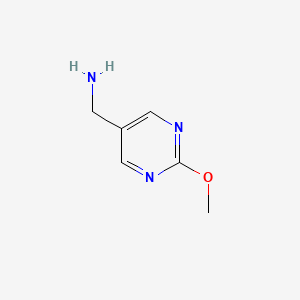
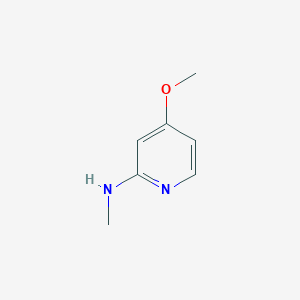
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)

![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)